

## **Z-Gly-Sar-OH structure and molecular weight**

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Compound of Interest		
Compound Name:	Z-Gly-sar-OH	
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An In-depth Technical Guide to **Z-Gly-Sar-OH**: Structure, Properties, and Application in Peptide Synthesis

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-glycyl-sarcosine (**Z-Gly-Sar-OH**), a protected dipeptide derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical structure, molecular weight, and physicochemical properties, and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

## **Core Compound Properties**

**Z-Gly-Sar-OH** is a dipeptide composed of glycine and sarcosine (N-methylglycine), where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions during the step-wise assembly of peptide chains.

#### Chemical Structure:

The structure consists of a glycine residue linked to a sarcosine residue via a peptide bond. The amino group of the N-terminal glycine is capped with a benzyloxycarbonyl group.

Physicochemical Data Summary

All quantitative data for **Z-Gly-Sar-OH** is summarized in the table below for easy reference and comparison.



Property	Value	References
Molecular Formula	C13H16N2O5	[1][2]
Molecular Weight	280.28 g/mol	[1]
Alternate Molecular Weight	280.277 g/mol	[3]
IUPAC Name	2-[methyl-[2- (phenylmethoxycarbonylamino )acetyl]amino]acetic acid	[1]
Synonyms	N- (((benzyloxy)carbonyl)glycyl)- N-methylglycine, Z-Gly-Sar-OH	
Appearance	White to off-white powder	<del>-</del>
Purity (by HPLC)	≥ 99%	_
Density	1.297 g/cm <sup>3</sup>	_
Boiling Point	522.5°C at 760 mmHg	_
CAS Number	7801-91-4	

## **Role in Peptide Synthesis**

**Z-Gly-Sar-OH** is a valuable building block in the synthesis of peptides, particularly those containing the Gly-Sar motif. The N-methylation on the sarcosine residue can impart unique conformational properties and increased resistance to enzymatic degradation in the final peptide. Its primary application is within solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.

# Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the use of **Z-Gly-Sar-OH** within a standard Fmoc-based solid-phase peptide synthesis workflow. For this example, we will describe the coupling of a subsequent amino acid to a resin-bound Z-Gly-Sar moiety (after cleavage of the Z-group and



assuming the C-terminus of sarcosine is already attached to the resin). A more general workflow for SPPS is also provided in the diagram below.

#### Materials:

- Z-Gly-Sar-OH
- Rink Amide Resin (or other suitable solid support)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether
- Peptide synthesis vessel

#### Methodology:

- Resin Preparation and Swelling:
  - Place the desired amount of resin into the synthesis vessel.
  - Wash the resin with DMF, followed by DCM, and then again with DMF.
  - Swell the resin in DMF for 30-60 minutes to ensure optimal reaction conditions.
- Fmoc-Deprotection (Removal of Fmoc group from the resin or preceding amino acid):



- Drain the DMF from the swollen resin.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

#### Coupling of Z-Gly-Sar-OH:

- In a separate vessel, dissolve Z-Gly-Sar-OH (3-5 equivalents relative to the resin's loading capacity), a coupling reagent like HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF.
- Allow this mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
- Agitate the mixture for 1-2 hours. For hindered couplings involving N-methylated residues like sarcosine, extended reaction times or double coupling may be necessary.

#### Washing:

- After the coupling reaction, drain the solution from the resin.
- Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

#### Chain Elongation:

- To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) steps with the next desired Fmoc-protected amino acid.
- Cleavage and Deprotection:

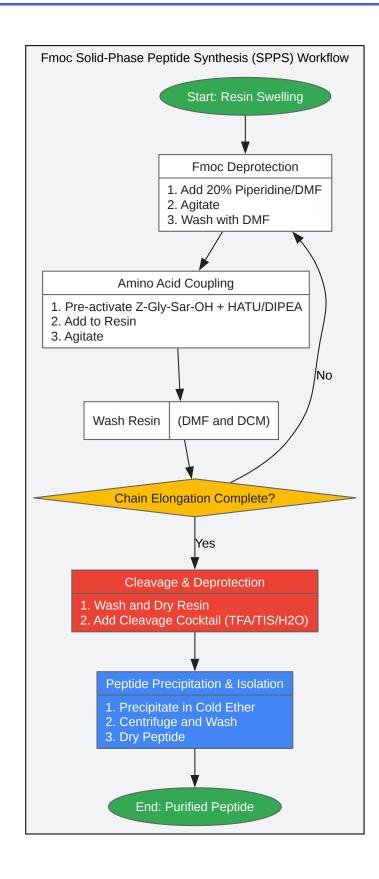


- Once the peptide synthesis is complete, wash the final peptidyl-resin with DCM and dry it under a vacuum.
- Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
- Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes side-chain protecting groups.
- Peptide Precipitation and Isolation:
  - Filter the resin to collect the TFA solution containing the crude peptide.
  - Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
  - Centrifuge the mixture to pellet the peptide.
  - Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual cleavage scavengers.
  - Dry the crude peptide pellet under a vacuum. The peptide can then be purified using techniques like HPLC.

## **Visualized Workflow and Logical Relationships**

The following diagrams illustrate the key workflows and relationships in the context of using **Z-Gly-Sar-OH**.

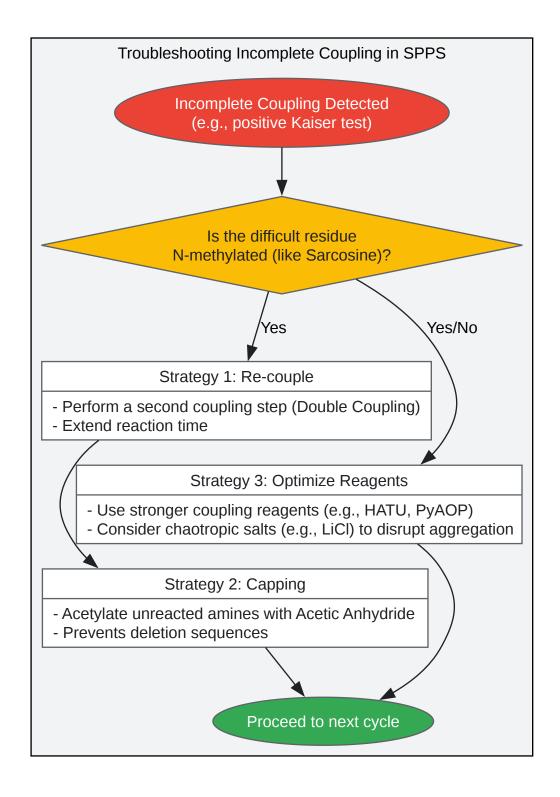




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Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).





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Caption: Decision tree for troubleshooting incomplete coupling in SPPS.



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### References

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- 2. chemimpex.com [chemimpex.com]
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